

# An In-depth Technical Guide to Isosulfazecin (C12H20N4O9S)

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Isosulfazecin** is a monocyclic β-lactam antibiotic with the molecular formula C12H20N4O9S. [1] Produced by the acidophilic bacterium Pseudomonas mesoacidophila, it belongs to the monobactam class of antibiotics, which are of significant interest due to their activity against a range of bacteria and their unique structural features.[1][2] This technical guide provides a comprehensive overview of **Isosulfazecin**, including its chemical and physical properties, biosynthesis, production and purification methods, mechanism of action, and antibacterial activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts.

## **Chemical and Physical Properties**

**Isosulfazecin** is a water-soluble, acidic antibiotic. Its chemical structure features a  $\beta$ -lactam ring, a methoxyl group, and a sulfonate group.[1][3] The key physicochemical properties of **Isosulfazecin** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H20N4O9S	[1]
Molecular Weight	396.38 g/mol	
IUPAC Name	(2R)-2-amino-5-[[(2S)-1- [[(3R)-3-methoxy-2-oxo-1- sulfoazetidin-3-yl]amino]-1- oxopropan-2-yl]amino]-5- oxopentanoic acid	
CAS Number	77900-75-5	_
Appearance	Crystalline solid	[1]
Solubility	Soluble in 70% aqueous methanol	[1]
Key Structural Features	β-lactam ring, methoxyl group, sulfonate group	[1][3]
Hydrolysis Products	L-alanine and D-glutamic acid	[1]

## **Biosynthesis**

The biosynthesis of **Isosulfazecin** is understood through the study of the biosynthetic gene cluster of its epimeric isomer, sulfazecin, which is also produced by Pseudomonas acidophila. The pathway is orchestrated by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs), a methyltransferase, a sulfotransferase, and a dioxygenase.

The proposed biosynthetic pathway for the core structure involves the following key steps:

- Initiation: The biosynthesis is initiated by two NRPSs, Sull and SulM, which comprise three
  modules.
- Peptide Assembly: The NRPSs sequentially incorporate and modify amino acid precursors.
   The adenylation (A) domains of the NRPSs have been shown to activate D-glutamic acid and L-alanine. L-2,3-diaminopropionate is identified as the direct precursor to the β-lactam ring.



- $\beta$ -Lactam Ring Formation: The  $\beta$ -lactam ring is formed through a mechanism distinct from that of other monocyclic  $\beta$ -lactams like the nocardicins.
- Modification: Subsequent enzymatic modifications, including N-sulfonation, are proposed to occur on the tripeptide intermediate.

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### References

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